molecular formula C11H15N3O B11766282 N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine

Cat. No.: B11766282
M. Wt: 205.26 g/mol
InChI Key: NHDFRIWTYIQBAY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine is an organic compound that features both furan and imidazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine typically involves the reaction of furan-2-carbaldehyde with 1-(1H-imidazol-2-yl)propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.

    N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine is unique due to its specific combination of furan and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine

InChI

InChI=1S/C11H15N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h3-7,10,14H,2,8H2,1H3,(H,12,13)

InChI Key

NHDFRIWTYIQBAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)NCC2=CC=CO2

Origin of Product

United States

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